3-Hexyne (CAS 928-49-4) is a symmetrical internal alkyne characterized by a linear six-carbon chain with a central triple bond. As a liquid at room temperature with a boiling point of approximately 81 °C, it offers excellent handling characteristics for standard laboratory and industrial workflows . Its symmetrical structure is highly valued in organometallic chemistry, where it serves as a predictable precursor for cycloadditions, hydroborations, and metathesis reactions, avoiding the regiochemical complexities associated with asymmetrical alkynes [1].
Substituting 3-hexyne with shorter symmetrical alkynes like 2-butyne introduces severe handling challenges due to extreme volatility (boiling point 27 °C), often requiring pressurized vessels and resulting in evaporative losses [1]. Conversely, substituting with isomeric hexynes, such as 1-hexyne or 2-hexyne, drastically alters reaction profiles. Terminal alkynes (1-hexyne) introduce acidic protons that can poison certain catalysts or undergo unwanted deprotonation, while asymmetrical internal alkynes (2-hexyne) inevitably produce complex mixtures of regioisomers during addition reactions, necessitating costly and yield-reducing downstream chromatographic separations[2].
In transition-metal-catalyzed addition reactions, the symmetry of the alkyne directly dictates the purity of the product profile. For instance, in gold-catalyzed E-carbofunctionalization, 3-hexyne yields a single, predictable regioisomer. In direct contrast, the asymmetrical analog 2-hexyne produces a nearly equimolar mixture of two regioisomers (a 52:48 ratio) under identical conditions, significantly complicating purification [1]. Similar regiochemical divergence is observed in nickel-catalyzed[2+2+2] cycloadditions, where 3-hexyne provides uniform products while 2-hexyne yields mixed adducts [2].
| Evidence Dimension | Regioisomer ratio in Au-catalyzed carbofunctionalization |
| Target Compound Data | 100% single regioisomer (3-hexyne) |
| Comparator Or Baseline | 52:48 mixture of two regioisomers (2-hexyne) |
| Quantified Difference | Elimination of regioisomeric mixtures (100% selectivity vs. ~50% selectivity) |
| Conditions | Gold-catalyzed E-carbofunctionalization at room temperature in CD2Cl2 |
Procuring a symmetrical alkyne eliminates the need for complex, yield-destroying downstream separation of regioisomers in pharmaceutical and fine chemical synthesis.
The steric profile of an internal alkyne critically impacts its compatibility with highly active metathesis catalysts. When subjected to trialkoxymolybdenum(VI) alkylidyne catalysts, the less sterically hindered 2-butyne rapidly undergoes unwanted polymerization, forming an insoluble white solid that destroys the catalyst. However, 3-hexyne possesses sufficient steric bulk to completely suppress this polymerization pathway; no polymer is observed even after 24 hours at 25 °C, allowing the catalyst to turn over efficiently for the desired cross-metathesis reactions[1].
| Evidence Dimension | Catalyst-poisoning polymerization rate |
| Target Compound Data | No polymerization observed after 24 hours (3-hexyne) |
| Comparator Or Baseline | Rapid formation of insoluble polymer (2-butyne) |
| Quantified Difference | Complete suppression of the polymerization side-reaction |
| Conditions | Mo(VI) alkylidyne catalyst in d8-toluene at 25 °C |
Selecting 3-hexyne over 2-butyne is essential for maintaining catalyst viability and achieving high yields in complex alkyne metathesis workflows.
For scalable synthesis, the physical state and volatility of the alkyne dictate the required reactor engineering. 2-Butyne, a common symmetrical alkyne, has a boiling point of 27 °C, making it highly volatile and prone to evaporative loss unless handled in specialized, pressurized, or highly chilled equipment [1]. 3-Hexyne, with a boiling point of 81.3 °C, behaves as a stable liquid under standard ambient conditions . This thermal stability allows it to be used in standard reflux setups and atmospheric pressure reactors without significant material loss.
| Evidence Dimension | Normal boiling point |
| Target Compound Data | 81.3 °C (3-hexyne) |
| Comparator Or Baseline | 27 °C (2-butyne) |
| Quantified Difference | +54.3 °C higher boiling point |
| Conditions | Standard atmospheric pressure (100 kPa / 1 atm) |
Procuring 3-hexyne allows manufacturers to use standard unpressurized reactor trains, lowering equipment costs and improving operational safety.
Due to its symmetrical nature, 3-hexyne is the optimal choice for [2+2+2] and [4+2] cycloadditions where single-regioisomer products are required, eliminating the complex purifications necessary when using 2-hexyne [1].
3-Hexyne serves as a superior substrate or additive in Mo(VI)-catalyzed metathesis reactions, as its slight steric bulk prevents the rapid, catalyst-destroying polymerization seen with 2-butyne[2].
For workflows requiring an internal alkyne without the need for pressurized reactors or cryogenic handling, 3-hexyne's 81 °C boiling point makes it a vastly more processable alternative to highly volatile 2-butyne .
Flammable;Irritant;Health Hazard